molecular formula C15H11NO3S B11606758 (3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11606758
M. Wt: 285.3 g/mol
InChI Key: PTIGOBJLPAWEKU-WQLSENKSSA-N
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Description

(3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thiophene moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using acetic anhydride to yield the final benzoxazine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-6-methyl-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart is its unique combination of a benzoxazine ring and a thiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11NO3S/c1-9-4-5-13-10(7-9)16-11(15(18)19-13)8-12(17)14-3-2-6-20-14/h2-8,17H,1H3/b12-8-

InChI Key

PTIGOBJLPAWEKU-WQLSENKSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CS3)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CS3)O

Origin of Product

United States

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